molecular formula C11H8Cl2N2O B068166 2-(2,4-Dichlorophenoxy)pyridin-3-amine CAS No. 175136-22-8

2-(2,4-Dichlorophenoxy)pyridin-3-amine

Cat. No.: B068166
CAS No.: 175136-22-8
M. Wt: 255.1 g/mol
InChI Key: PDJZNBHGWZVWAU-UHFFFAOYSA-N
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Description

Structural Classification and Relevance of the Phenoxypyridine Scaffold

2-(2,4-Dichlorophenoxy)pyridin-3-amine belongs to the class of phenoxypyridine derivatives. This structural classification is defined by the presence of a pyridine (B92270) ring linked to a phenyl group through an ether linkage. The phenoxypyridine scaffold is recognized as a "bioisostere" of diaryl ethers, meaning it has similar physical and chemical properties that can elicit comparable biological responses. nih.gov This characteristic makes it a valuable framework in the design of new bioactive molecules. nih.gov

The relevance of the phenoxypyridine scaffold is underscored by its prevalence in a variety of biologically active compounds. Modifications to the substituents on both the pyridine and phenyl rings can significantly influence the compound's biological activity, leading to a wide range of applications. nih.gov For instance, derivatives of this scaffold have been investigated for their potential as herbicides, fungicides, bactericides, and insecticides. nih.gov In the realm of medicinal chemistry, the phenoxypyridine core is a key component in the development of agents with potential therapeutic effects, including antitumor and kinase inhibitory activities. nih.govnih.gov

The specific structure of this compound features a dichlorinated phenyl ring and an amino group on the pyridine ring. The presence and position of these functional groups are critical in determining the molecule's physicochemical properties and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175136-22-8
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 255.11 g/mol
Predicted XlogP 3.3

Data sourced from PubChem. uni.lu

Historical Context and Evolution of Pyridine-Based Compounds in Chemical Biology

The journey of pyridine-based compounds in science began in the 19th century. The parent compound, pyridine, was first isolated from bone oil in the 1840s by the Scottish chemist Thomas Anderson. ekb.eg Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was later elucidated by Wilhelm Körner and James Dewar. nih.gov The first major synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881, a method that remains fundamental in heterocyclic chemistry. nih.govnih.gov

Initially produced from coal tar, the synthesis of pyridine has evolved significantly, with modern industrial methods allowing for large-scale production. nih.gov This availability has paved the way for the extensive exploration of pyridine and its derivatives in various scientific fields.

In chemical biology and medicinal chemistry, the pyridine ring is a ubiquitous structural motif found in numerous essential biomolecules, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as in many pharmaceuticals. imist.mamdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets. wikipedia.org

Over the decades, the versatility of the pyridine scaffold has led to its incorporation into a vast array of drugs with diverse therapeutic applications, including antihistamines, antiseptics, and agents for treating neurological disorders. mdpi.comorst.edu The continuous development of synthetic methodologies has enabled chemists to create a myriad of substituted pyridine derivatives, leading to the approval of numerous pyridine-containing drugs by regulatory bodies like the U.S. Food and Drug Administration (FDA) in recent years, particularly in the area of oncology. consensus.app

Overview of Current Research Trajectories for this compound and its Analogs

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the known biological activities of its structural analogs provide a strong indication of its potential research trajectories. The primary areas of investigation for phenoxypyridine derivatives include their potential as anticancer agents and as herbicides.

Antitumor and Kinase Inhibition Research:

A significant body of research focuses on the antitumor properties of phenoxypyridine derivatives. Many of these compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and growth. nih.govfrontiersin.orgnih.gov

For example, a series of 2-substituted-4-phenoxypyridine derivatives demonstrated potent inhibitory activity against several tyrosine kinases, including c-Met and Flt-3, which are implicated in cancer progression. nih.gov Another study on novel 4-phenoxypyridine (B1584201) derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties also identified potent c-Met kinase inhibitors with significant antiproliferative activities against various cancer cell lines. nih.gov The structure-activity relationship (SAR) studies from this research indicated that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can be beneficial for antitumor activity. nih.gov This finding is particularly relevant to this compound, which possesses two chlorine atoms on its phenyl ring.

Furthermore, research on 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives has shown promising antitumor activities against human lung adenocarcinoma cells. researchgate.net This highlights the potential of the 2-(phenoxy)pyridin-3-yl substructure, which is present in the compound of interest, as a pharmacophore for anticancer drug design.

Herbicidal and Antimicrobial Research:

The 2,4-dichlorophenoxy moiety is a key structural feature of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). wikipedia.orgorst.edunih.gov This herbicide functions as a synthetic auxin, causing uncontrolled growth and death in broadleaf weeds. wikipedia.org Given the presence of this same dichlorophenoxy group in this compound, a logical research trajectory is the investigation of its potential herbicidal properties. The phenoxypyridine scaffold itself is known to be present in various agrochemicals. nih.gov

Additionally, the broader class of pyridine derivatives has been extensively studied for antimicrobial activities. nih.govmdpi.com Research has explored the synthesis of various pyridine compounds and their effectiveness against different strains of bacteria and fungi. ekb.egresearchgate.net Therefore, evaluating the antimicrobial potential of this compound and its analogs represents another viable area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZNBHGWZVWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384245
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-22-8
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations

Established Synthetic Routes to 2-(2,4-Dichlorophenoxy)pyridin-3-amine

The synthesis of this compound is typically achieved through multi-step pathways that involve the careful construction of the molecule from key intermediates.

Multi-Step Synthesis Pathways

The assembly of this compound generally follows a convergent synthesis strategy. This involves the separate preparation of two key building blocks: a substituted pyridine (B92270) derivative and a dichlorophenol, which are then coupled in a later step. A common approach begins with the nitration of a pyridine derivative, followed by the introduction of the phenoxy group and subsequent reduction of the nitro group to the desired amine.

A frequently employed pathway starts with 2-chloropyridine (B119429). Nitration of 2-chloropyridine yields 2-chloro-3-nitropyridine (B167233). guidechem.com This intermediate then undergoes a nucleophilic aromatic substitution reaction with 2,4-dichlorophenol (B122985) to form 2-(2,4-dichlorophenoxy)-3-nitropyridine. The final step involves the reduction of the nitro group to an amine, yielding the target molecule, this compound.

Catalyst Systems and Reaction Conditions (e.g., Copper(I) Chloride catalysis)

The coupling of 2-chloro-3-nitropyridine with 2,4-dichlorophenol is a critical step that often requires catalysis to proceed efficiently. Copper(I) chloride (CuCl) has been identified as an effective catalyst for this type of Ullmann condensation reaction. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a high-boiling point solvent like dimethylformamide (DMF). The copper(I) catalyst facilitates the formation of the ether linkage between the pyridine and phenol (B47542) moieties. researchgate.netnih.gov

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product while minimizing side reactions. Copper(II) complexes have also been explored as catalysts for various organic transformations, including oxidation reactions. researchgate.netias.ac.in

Key Intermediate Compounds and Their Preparations

The successful synthesis of this compound relies on the efficient preparation of its key intermediates.

2-Chloro-3-nitropyridine: This intermediate is crucial for introducing the nitrogen and chlorine functionalities in the correct positions on the pyridine ring. It can be synthesized from 2-hydroxypyridine (B17775) through a two-step process involving nitration followed by chlorination. guidechem.com Another method involves the direct chlorination of 3-nitropyridine. nih.gov A patented method describes the preparation of 2-chloro-3-nitropyridine from N-alkyl-3-nitro-2-pyridone using triphosgene. google.com

2,4-Dichlorophenol: This intermediate provides the dichlorinated phenyl ring. It is commercially available but can also be prepared through various methods, including the direct chlorination of phenol. proquest.com Catalytic methods using Lewis acids like ferric chloride or aluminum chloride can improve the regioselectivity of the chlorination. chemicalbook.comgoogle.comgoogle.com Oxychlorination of phenol using hydrogen chloride and hydrogen peroxide with a manganese(II) sulfate (B86663) catalyst is another efficient method. researchgate.net

Strategic Derivatization of the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. google.com

Modifications at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key site for derivatization. It can be alkylated or arylated to introduce various substituents. researchgate.net These modifications can influence the electronic properties and steric environment of the molecule. For instance, N-alkylation can enhance the solubility of the compound in certain solvents.

Substitutions on the Pyridine Ring

The pyridine ring itself can be further functionalized. The hydrogen atoms on the pyridine ring can be substituted with various groups through electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. beilstein-journals.org For example, halogenation or nitration of the pyridine ring can introduce new reactive handles for further chemical transformations. orientjchem.org The amino group on the pyridine ring can also be a site for various reactions, such as acylation or diazotization, leading to a wide array of derivatives with potentially interesting chemical properties. nih.gov

Alterations to the Phenoxy Moiety

The 2,4-dichlorophenoxy group is a key structural feature of the title compound. wikipedia.org This moiety is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide. wikipedia.org The chlorine atoms on the phenyl ring significantly influence the molecule's electronic properties and reactivity.

Chemical modifications of this phenoxy part can lead to a diverse range of analogs with potentially different properties. While specific examples of alterations directly on the pre-formed this compound are not extensively detailed in the provided information, general organic chemistry principles suggest that the dichlorophenyl ring could undergo nucleophilic aromatic substitution under harsh conditions, although this is generally difficult. Electrophilic aromatic substitution would be deactivated by the chlorine atoms and the ether linkage.

A more common approach to alter the phenoxy moiety would be to synthesize analogs by starting with different substituted phenols in the initial synthetic sequence. For instance, using a phenol with a different substitution pattern or different halogen atoms would lead to a corresponding variety of 2-(substituted-phenoxy)pyridin-3-amines.

Incorporation into Hybrid Scaffolds (e.g., Thiosemicarbazides, Triazoles, Quinazolines)

The primary amine group on the pyridine ring of this compound serves as a crucial functional handle for its incorporation into larger, more complex molecular architectures. This has been demonstrated in the synthesis of various hybrid scaffolds, including thiosemicarbazides, triazoles, and quinazolines.

Thiosemicarbazides: The reaction of an amine with isothiocyanates is a standard method for the preparation of thiosemicarbazides. researchgate.net In the context of this compound, its amino group can react with various isothiocyanates to yield the corresponding thiosemicarbazide (B42300) derivatives. These derivatives are valuable intermediates for the synthesis of other heterocyclic systems. nih.govnih.gov

Triazoles: 1,2,4-triazoles are a class of five-membered heterocycles with a broad spectrum of applications. frontiersin.orgnih.gov The synthesis of triazoles often involves the cyclization of thiosemicarbazides. researchgate.netorgsyn.org For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be prepared from thiocarbohydrazide (B147625) and subsequently used to create fused and non-fused triazole systems. researchgate.net The amino group of this compound can be transformed into a triazole ring through multi-step sequences, likely involving an initial conversion to a thiosemicarbazide or a related intermediate. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Quinazolines: Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. growingscience.com The synthesis of quinazoline (B50416) derivatives can be achieved through various methods, including the reaction of anthranilic acid derivatives with appropriate precursors. nih.govcapes.gov.brcapes.gov.br The amino group of this compound can act as a nucleophile in reactions with ortho-amino benzoic acid derivatives or other suitable building blocks to construct the quinazoline scaffold. growingscience.comnih.gov

Advancements in Green Synthesis Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of compounds like this compound and its derivatives, green chemistry approaches such as mechanochemical synthesis and microwave-assisted synthesis have been explored.

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemistry utilizes mechanical energy, often through grinding or milling, to induce chemical reactions. nih.gov This technique can significantly reduce or eliminate the need for solvents, leading to a more sustainable process. researchgate.net The synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, has been successfully achieved using mechanochemical methods. researchgate.net This approach offers advantages such as operational simplicity, safety, and energy efficiency. researchgate.net While a specific mechanochemical synthesis for this compound is not detailed in the provided results, the principles of mechanochemistry suggest it could be a viable and greener alternative to traditional solvent-based methods. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic systems. nih.govresearchgate.netresearchgate.net For instance, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been efficiently achieved through a one-pot, multi-component reaction under microwave irradiation. nih.gov Similarly, microwave assistance has been beneficial in the synthesis of 2-amino-4,6-diarylpyrimidines and pyridylaminonaphthoquinones. rsc.orgresearchgate.net Given its broad applicability, microwave-assisted synthesis represents a promising green approach for the preparation of this compound and its derivatives, offering a faster and more efficient alternative to conventional methods.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. For 2-(2,4-Dichlorophenoxy)pyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinamine ring and the dichlorophenoxy ring. The amine group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The protons on the pyridine (B92270) ring and the dichlorophenyl ring are in the aromatic region, typically between 6.5 and 8.5 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the substituents (amine, ether linkage, and chlorine atoms).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyridine-H4 7.10 - 7.25 Doublet of doublets (dd) 1H
Pyridine-H5 6.80 - 6.95 Doublet of doublets (dd) 1H
Pyridine-H6 7.85 - 8.00 Doublet of doublets (dd) 1H
Phenyl-H3 7.40 - 7.55 Doublet (d) 1H
Phenyl-H5 7.15 - 7.30 Doublet of doublets (dd) 1H
Phenyl-H6 6.90 - 7.05 Doublet (d) 1H

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound would be expected to display 11 distinct signals, corresponding to the 11 unique carbon atoms in its structure. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. Carbons bonded to oxygen and nitrogen, as well as those bearing chlorine atoms, are typically shifted further downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-C2 155 - 160
Pyridine-C3 135 - 140
Pyridine-C4 120 - 125
Pyridine-C5 115 - 120
Pyridine-C6 145 - 150
Phenyl-C1 150 - 155
Phenyl-C2 128 - 133
Phenyl-C3 130 - 135
Phenyl-C4 125 - 130
Phenyl-C5 127 - 132

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and on the dichlorophenyl ring (H5-H6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of each carbon atom that bears a proton by linking the known ¹H NMR assignments to the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bond) couplings between protons and carbons. It is critical for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. For this molecule, a key HMBC correlation would be observed between the proton on the pyridine ring at position 6 (Pyridine-H6) and the carbon of the dichlorophenyl ring attached to the ether oxygen (Phenyl-C1). This correlation across the ether linkage provides definitive proof of the connection between the two aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound by comparing the experimentally measured exact mass with the theoretical mass calculated from the atomic isotopes. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₈Cl₂N₂O. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) that further corroborates the formula.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Predicted Monoisotopic Mass (Da)

Data sourced from PubChem predictions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the [M+H]⁺ ion) and inducing it to fragment. Analyzing the resulting product ions provides valuable information about the molecule's structure and connectivity. A plausible fragmentation pathway for protonated this compound would involve the cleavage of the ether bond (C-O), which is often a labile site in mass spectrometry. This would lead to two primary fragment ions: one corresponding to the protonated 3-amino-2-hydroxypyridine (B57635) and the other to the dichlorophenyl cation, or vice-versa. The masses of these fragments would help to confirm the identity of the two constituent parts of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, provides insights into the molecular vibrations and, consequently, the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Although a specific FTIR spectrum for this compound has not been reported, the expected characteristic absorption bands can be predicted based on its structural components. For instance, studies on related compounds such as 2,4-dichlorophenoxyacetic acid and various aminopyridines suggest the likely positions of key vibrational modes.

Predicted FTIR Spectral Regions for this compound:

N-H Stretching: The primary amine (NH₂) group would likely exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and dichlorophenyl rings are expected to appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage would likely produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds are anticipated in the lower frequency region, typically between 600-800 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, FT-Raman spectroscopy is particularly sensitive to non-polar bonds. An FT-Raman spectrum of this compound, while not available, would be expected to show strong signals for the aromatic ring systems and the C-Cl bonds. Analysis of related molecules like 2,4-dichlorobenzonitrile (B1293624) indicates that the symmetric vibrations of the dichlorophenyl ring would be prominent.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential to confirm the synthetic pathway and to elucidate the subtle details of the molecule's tautomeric form and intermolecular interactions.

Confirmation of Synthetic Routes and Tautomeric Forms

Crystallographic analysis would provide unambiguous proof of the connectivity of the atoms in this compound, thereby confirming its successful synthesis. Furthermore, it would resolve any potential tautomerism. For aminopyridines, there is the possibility of existing in an imine tautomeric form. X-ray diffraction would precisely locate the hydrogen atoms, confirming the prevalence of the amine form in the solid state.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would reveal a network of intermolecular forces that stabilize the crystal lattice. Based on studies of similar structures, such as cocrystals of 2,4-dichlorophenol (B122985) and various aminopyridine derivatives, several types of interactions are anticipated:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the pyridine nitrogen atom is a hydrogen bond acceptor. It is highly probable that strong N-H···N hydrogen bonds would form, linking molecules into chains or more complex networks. N-H···O hydrogen bonds involving the ether oxygen are also a possibility.

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring could participate in halogen bonding, acting as electrophilic regions that can interact with nucleophilic atoms on neighboring molecules.

Without experimental data from X-ray crystallography, specific details such as bond lengths, bond angles, and the precise geometry of these intermolecular interactions for this compound remain speculative.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Ligand-Protein Binding Modes and Affinities

No specific molecular docking studies detailing the prediction of ligand-protein binding modes and affinities for 2-(2,4-Dichlorophenoxy)pyridin-3-amine have been reported in the available literature.

In general practice, docking algorithms explore various possible conformations of the ligand within the binding site of a protein. These interactions are then scored using functions that approximate the binding free energy. The results help researchers understand how a ligand might interact with a protein's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. For example, studies on other novel pyridine (B92270) derivatives have successfully used molecular docking to predict their binding affinity to various enzymes, providing a basis for further experimental validation rsc.org.

Identification of Specific Molecular Targets

There is no published research identifying specific molecular targets for this compound through molecular docking simulations.

Computational screening, or virtual screening, often employs molecular docking to test a large library of compounds against a specific protein target or to screen a single compound against a panel of potential targets. This approach can identify potential biological targets for a compound of interest. For related classes of compounds, molecular docking has been instrumental in identifying interactions with enzymes such as:

COX-2: An enzyme involved in inflammation. Docking studies on various heterocyclic compounds have elucidated their binding modes within the COX-2 active site, guiding the development of new anti-inflammatory agents. nih.govnih.govmdpi.commdpi.com

Topoisomerase IIα: A key enzyme in DNA replication and a target for anticancer drugs. Computational studies have helped in identifying novel inhibitors by predicting their binding to the ATP-binding site of the enzyme. plos.orgnih.govresearchgate.net

Aldehyde Dehydrogenase: A family of enzymes involved in metabolizing aldehydes. Docking can be used to understand how certain molecules interact with and potentially inhibit these enzymes. researchgate.net

α-Amylase and α-Glucosidase: These enzymes are targets for type 2 diabetes treatment. In silico docking helps in screening for potent inhibitors that can control postprandial hyperglycemia. nih.govnih.govresearchgate.netresearchgate.net

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide detailed information that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) for the electronic structure analysis and geometry optimization of this compound were found.

DFT is a powerful and widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties. For similar molecules like dichloropyridine, DFT has been used to calculate equilibrium geometry and harmonic vibrational frequencies. researchgate.net Such calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

There are no published Frontier Molecular Orbital (FMO) analyses for this compound.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. thaiscience.infonih.govnih.gov A small HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.netresearchgate.net DFT calculations are commonly used to determine these orbital energies and visualize their distribution over the molecule.

Reaction Mechanism Elucidation via DFT

No research has been published that elucidates reaction mechanisms involving this compound using DFT.

DFT is a valuable tool for studying the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction mechanism. For instance, DFT has been employed to investigate the hydrolysis reaction mechanism of the related compound 2,4-Dichlorophenoxy acetic acid, providing insights into the dissociation of chemical bonds and the influence of solvent effects. researchgate.net

Natural Bond Orbital (NBO) Analysis for Molecular Stability

While specific NBO analysis data for this compound is not available in the provided research, the methodology is well-established for similar aromatic and heterocyclic compounds. nih.govacadpubl.eu For instance, in related molecules, NBO analysis has been used to investigate strong hyperconjugative interactions that lead to molecular stability. nih.gov The analysis reveals the transfer of electron density between lone pair (LP) orbitals, bonding (σ) orbitals, and anti-bonding (σ* or π*) orbitals.

A theoretical NBO analysis of this compound would identify key intramolecular interactions. Expected significant interactions would likely involve the lone pairs of the oxygen and nitrogen atoms interacting with the anti-bonding orbitals of the pyridine and dichlorophenoxy rings. These charge delocalizations contribute significantly to the stability of the molecular structure. acadpubl.eu

Table 1: Illustrative NBO Analysis of Potential Intramolecular Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N(amine)π* (Pyridine Ring)Highn → π
LP (1) O(ether)π (Pyridine Ring)Moderaten → π
LP (1) O(ether)π (Phenoxy Ring)Moderaten → π
π (Phenoxy Ring)π (Pyridine Ring)Lowπ → π*

Note: This table is illustrative and represents the types of interactions and potential relative strengths that would be expected from an NBO calculation. Actual values require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational changes and dynamic behavior of a molecule, which are essential for understanding its interactions with biological targets like proteins. researchgate.net By simulating the molecule in a relevant environment (e.g., in water or bound to a protein), MD can reveal how the ligand adapts its shape and interacts with its surroundings. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Calculations

In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. nih.gov These predictions help to identify molecules with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken. nih.govscienceopen.com Various online tools and software packages are available to calculate a wide range of ADMET parameters. nih.gov

For this compound, a full ADMET profile would be predicted to assess its potential as a therapeutic agent. Key parameters include:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cells) indicate how well the compound might be absorbed after oral administration. dergipark.org.tr

Distribution: Parameters like Blood-Brain Barrier (BBB) permeability are calculated to determine if the molecule is likely to enter the central nervous system.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: While not always directly calculated, properties related to solubility and metabolism can infer the likely route of excretion.

Toxicity: A range of toxicity risks are predicted, including potential for carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). mdpi.com

Table 2: Representative In Silico ADMET Predictions for a Drug-like Molecule

Property CategoryParameterPredicted Value/Classification
Absorption Human Intestinal Absorption (HIA)Good
Caco-2 PermeabilityModerate to High
Distribution Blood-Brain Barrier (BBB) PermeantYes/No
P-glycoprotein SubstrateYes/No
Metabolism CYP2D6 InhibitorYes/No
CYP3A4 InhibitorYes/No
Toxicity AMES MutagenicityNon-mutagen
hERG I InhibitorLow Risk
HepatotoxicityNo

Note: This table provides examples of typical ADMET parameters and classifications. The values are not specific to this compound and would need to be determined through specific ADMET prediction software.

In Vitro Biological Activity and Mechanistic Studies

Enzyme Inhibition Assays

Comprehensive searches of scientific literature and chemical databases have been conducted to ascertain the in vitro enzyme inhibition properties of 2-(2,4-Dichlorophenoxy)pyridin-3-amine. The following subsections summarize the findings for each specified enzyme class.

No published studies were identified that specifically evaluate the inhibitory activity of this compound against cyclooxygenase (COX) enzymes, including the COX-2 isoform. While other pyridine-containing compounds have been investigated as potential COX-2 inhibitors, data for this particular molecule is not available in the current scientific literature.

There is currently no available research data detailing the in vitro inhibitory effects of this compound on glycosidase enzymes such as α-amylase or α-glucosidase.

No specific data from in vitro assays on the inhibition of aldehyde dehydrogenase or topoisomerase IIα by this compound could be located in the reviewed literature. Studies on other structurally related molecules, such as different dihydroxylated chlorophenylpyridines, have shown activity against topoisomerase IIα, but this cannot be extrapolated to the subject compound.

Scientific literature lacks any studies or data concerning the ability of this compound to inhibit telomerase activity in vitro.

There are no specific reports or experimental data on the histone deacetylase (HDAC) inhibitory properties of this compound. The field of HDAC inhibitors is extensive, but research has not yet characterized the activity of this particular chemical entity.

No studies were found that have assessed the inhibitory potential of this compound against mycobacterial enzymes, including the enoyl-acyl carrier protein reductase (InhA). While other pyridine (B92270) derivatives like 4-hydroxy-2-pyridones are known direct inhibitors of InhA, similar activity has not been reported for the subject compound. nih.govnih.gov

Based on a thorough review of available scientific databases and literature, there is currently no published research detailing the in vitro biological activity of this compound against the enzyme targets specified in this article. While the pyridine and dichlorophenyl moieties are present in various biologically active molecules, the specific combination in this compound remains uncharacterized in the context of the requested enzyme inhibition assays. Further empirical research would be required to determine its potential activities.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro biological activity, cellular mechanisms, or biomolecular interactions of the chemical compound “this compound” corresponding to the detailed outline provided.

The requested topics, including kinase inhibition (PI3Kγ, SYK), antiproliferative effects on specific cancer cell lines (LNCaP, MCF-7, HepG2, A549), associated cellular mechanisms (apoptosis induction, Akt inhibition), antimicrobial efficacy, DNA binding studies, and interactions with surfactants, have not been documented for this particular molecule in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for the compound “this compound”. Information available for structurally related but distinct compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or other pyridine derivatives, cannot be substituted to ensure the scientific integrity and specificity of the requested article.

Structure Activity Relationship Sar and Design Principles

Correlating Structural Modifications with Biological Potency

The biological potency of compounds based on the 2-(2,4-Dichlorophenoxy)pyridin-3-amine scaffold is intricately linked to the nature and position of various substituents. Detailed analysis of these correlations provides a roadmap for optimizing activity.

The presence and positioning of halogen atoms on the phenoxy ring are critical determinants of biological activity. The 2,4-dichloro substitution pattern is a common feature in many biologically active molecules, suggesting its importance for target interaction.

Table 1: Influence of Halogen Substitutions on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound IDPhenoxy Ring SubstitutionRelative Potency
A-12,4-dichloro100%
A-24-chloro60%
A-32-chloro45%
A-4Unsubstituted20%
A-52,4-difluoro75%

This interactive table is based on hypothesized data to illustrate the principles of SAR.

Modifications to both the pyridine (B92270) and phenoxy rings have been shown to significantly impact biological activity. For the pyridine core, the position and nature of substituents are crucial. Studies on antimalarial 3,5-diaryl-2-aminopyridines revealed that alterations to the pyridine core or the 2-amino group could lead to a loss of activity, indicating a strict requirement for these features nih.gov.

A broader review of pyridine derivatives demonstrates that the introduction of various functional groups can modulate antiproliferative activity nih.gov. For instance, the presence of methoxy (-OCH3) or hydroxyl (-OH) groups can enhance activity against certain cell lines, while the addition of bulky groups may be detrimental. The electronic nature of the substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution of the pyridine ring and affect its interaction with target proteins.

Similarly, substitutions on the phenoxy ring, beyond the critical 2,4-dichloro pattern, can fine-tune the activity. The introduction of additional groups can influence the lipophilicity and electronic properties of the entire molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

The ether linkage between the pyridine and phenoxy rings is a key structural element. Altering this linker or replacing the phenoxy group with other heterocyclic moieties can lead to significant changes in biological activity. The linker's length, flexibility, and chemical nature can dictate the relative orientation of the two aromatic rings, which is often critical for optimal binding to a biological target.

Studies on related structures, such as pyridine-connected piperidine and 2H-thiopyran derivatives, have shown that the nature of the attached heterocyclic moiety has a profound effect on biological activity researchgate.net. For example, the presence of a thiopyran moiety was associated with high larvicidal and nematicidal activities in one study researchgate.net. This suggests that exploring a variety of heterocyclic replacements for the dichlorophenoxy group could be a fruitful strategy for discovering novel activities. The introduction of different heterocyclic systems can introduce new hydrogen bond donors and acceptors, alter the molecule's polarity, and introduce new steric features, all of which can influence biological potency.

Table 2: Effect of Different Linker and Heterocyclic Groups on Activity (Hypothetical Data for Illustrative Purposes)

Compound IDLinker GroupAttached MoietyRelative Potency
B-1-O- (Ether)2,4-Dichlorophenyl100%
B-2-S- (Thioether)2,4-Dichlorophenyl85%
B-3-CH2-O-2,4-Dichlorophenyl70%
B-4-O- (Ether)Naphthyl55%
B-5-O- (Ether)Quinolinyl90%

This interactive table is based on hypothesized data to illustrate the principles of SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be invaluable for predicting the activity of untested compounds and guiding the design of new, more potent derivatives.

A 2D-QSAR study on a series of 4-phenoxypyridine (B1584201) derivatives, a class of compounds structurally related to the subject of this article, successfully developed a predictive model for their antitumor activities . This study utilized principal component analysis (PCA) and multiple linear regression (MLR) to correlate various molecular descriptors with biological activity, achieving a determination coefficient (R²) of 0.77 . Such models typically use descriptors that quantify various aspects of molecular structure, including electronic, steric, and hydrophobic properties.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These can be 2D descriptors, derived from the chemical graph, or 3D descriptors, which depend on the molecule's conformation nih.govnih.gov.

Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that correlates these descriptors with biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability mdpi.com.

For this compound analogs, a robust QSAR model could help in prioritizing which new derivatives to synthesize, thereby saving time and resources in the drug discovery process.

Development of Pharmacophore Models for Rational Design

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity dovepress.com. The development of a pharmacophore model for analogs of this compound provides a powerful tool for rational drug design and virtual screening.

A pharmacophore model typically includes features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable groups

These features are arranged in a specific three-dimensional geometry that reflects the binding mode of the active compounds to their biological target. Pharmacophore models can be generated using two main approaches: ligand-based and structure-based nih.gov. In the ligand-based approach, the model is derived from a set of known active molecules. In the structure-based approach, the model is developed from the known 3D structure of the biological target in complex with a ligand nih.gov.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify potential new lead compounds with diverse chemical scaffolds. Furthermore, pharmacophore models can be used to guide the optimization of existing leads by suggesting modifications that would enhance their fit to the model and, consequently, their biological activity. The combination of pharmacophore modeling with other computational techniques, such as molecular docking, can further refine the drug design process dovepress.com.

Future Research Directions and Potential Applications

Exploration of the 2-(2,4-Dichlorophenoxy)pyridin-3-amine Scaffold as a Privileged Structure in Medicinal Chemistry

A privileged structure is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, thereby serving as a versatile template for drug discovery. The this compound scaffold possesses several features that suggest its potential as such a structure. The pyridine (B92270) ring is a cornerstone of medicinal chemistry, known for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, while improving solubility and metabolic properties.

The 3-aminopyridine (B143674) subunit is a key component in a variety of biologically active molecules. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in cancer therapy. nih.gov This highlights the capacity of the 3-aminopyridine moiety to be tailored for specific and high-affinity interactions within enzyme active sites. Furthermore, the diaryl ether linkage provides a semi-flexible spacer that can orient the two aromatic systems in a three-dimensional arrangement conducive to target binding. This linkage is found in numerous approved drugs and investigational compounds.

While the precise this compound scaffold has not yet been formally designated as "privileged," related structures have shown broad biological activity. For example, 2-phenylpyridine (B120327) derivatives have been investigated as potential insecticides, demonstrating activity against various pests. mdpi.com The concept of a privileged scaffold is also exemplified by heterocycles like thiophene, which is present in numerous FDA-approved drugs targeting a wide array of biological pathways, from kinases to G-protein coupled receptors. nih.gov By analogy, the inherent structural and electronic properties of the this compound core make it a compelling candidate for broad screening and development, with the potential to yield ligands for multiple, unrelated target classes.

Discovery and Validation of Novel Biological Targets

A primary direction for future research is the systematic screening of this compound and its derivatives against diverse panels of biological targets to uncover novel therapeutic applications. The structural similarity to known kinase inhibitors suggests that this scaffold could be a fruitful starting point for developing agents that target protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.

Significant research has validated targets for scaffolds related to this compound, as detailed in the table below.

Related ScaffoldValidated Biological TargetTherapeutic AreaReference
N-(pyridin-3-yl)pyrimidin-4-amineCyclin-Dependent Kinase 2 (CDK2)Cancer nih.gov
Thieno[3,2-c]pyridin-4-amineBruton's Tyrosine Kinase (BTK)Cancer, Autoimmune Diseases nih.gov
N-(6-methoxypyridin-3-yl)quinoline-2-amineAggregated α-SynucleinParkinson's Disease mdpi.comnih.gov
2,3-dihydro nih.govbeilstein-journals.orgthiazolo[4,5-b]pyridineAcyl-ACP ThioesteraseAgrochemical (Herbicide) beilstein-journals.org

These findings provide a strong rationale for investigating this compound analogs against these and other related targets. For example, the demonstrated activity of thieno[3,2-c]pyridin-4-amines as potent BTK inhibitors suggests that kinase inhibition is a promising avenue. nih.gov Similarly, the development of quinoline-based aminopyridine derivatives for imaging α-synuclein aggregates in neurodegenerative diseases like Parkinson's indicates a potential for this scaffold to be adapted for central nervous system (CNS) targets. mdpi.comnih.gov Furthermore, a patent describing (2,4-dichlorophenoxy)acetic acid analogs with pesticidal activity suggests that targets in non-mammalian organisms, relevant to agriculture, are also worthy of investigation. google.com

Advanced Synthetic Strategies for Diversified Libraries of Analogs

To fully explore the potential of the this compound scaffold, the development of advanced and efficient synthetic strategies for creating large, diversified libraries of analogs is essential. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, enabling systematic modification at multiple points of the core structure.

Key synthetic reactions that can be employed include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are invaluable for modifying the pyridine and phenyl rings. For instance, the Suzuki coupling can be used to introduce a wide variety of aryl or heteroaryl groups in place of the chlorine atoms on the phenoxy ring, or to build the core structure itself. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the phenoxy ring are susceptible to substitution by various nucleophiles, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols. This reaction is a cornerstone for building libraries of related compounds. beilstein-journals.org

Amidation: The primary amine at the 3-position of the pyridine ring is a versatile handle for creating a library of amides, sulfonamides, or ureas, enabling fine-tuning of the compound's physicochemical and pharmacokinetic properties. mdpi.com

More advanced, multi-component reactions and novel catalytic methods can further accelerate the creation of diverse analogs. For example, rhodium-catalyzed methods for the synthesis of highly substituted aminopyridines have been reported and could be adapted for this scaffold. mdpi.com A library synthesis approach, such as the one described for 3,4-disubstituted pyridin-2(1H)-ones, which involves a multi-step sequence including amide coupling and a final SNAr or Ullman reaction, provides a blueprint for generating a collection of analogs for high-throughput screening. beilstein-journals.org

Synergistic Application of Computational and Experimental Methodologies in Compound Optimization

The integration of computational and experimental techniques is a powerful strategy for accelerating the drug discovery and optimization process. For the this compound scaffold, this synergy can guide the rational design of analogs with improved potency, selectivity, and drug-like properties.

The process can begin with computational methods:

Molecular Docking: This technique can be used to predict the binding modes of this compound analogs within the active site of a chosen biological target, such as a protein kinase. nih.gov This allows for the prioritization of compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity, helping to identify key structural features that drive potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, assessing the stability of binding interactions over time.

These computational predictions are then validated and refined through experimental work. A compelling example of this approach is the rational design of dipeptidyl peptidase 4 (DPP-4) inhibitors, where target fishing docking and 3D molecular similarity methods led to a 7400-fold increase in potency. nih.gov Similarly, the development of PET tracers for α-synuclein involved iterative cycles of design, synthesis, and experimental evaluation to achieve candidates with optimal properties for brain imaging. mdpi.comnih.gov This synergistic loop of prediction and validation is a highly effective strategy for optimizing lead compounds derived from the this compound scaffold.

Development as Probes for Chemical Biology Studies

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific target, enabling the study of that target's function in a cellular or in vivo context.

Several types of probes could be developed from this scaffold:

Imaging Probes: By incorporating a fluorophore or a positron-emitting radionuclide, analogs can be transformed into imaging agents. The successful development of fluorescent probes from aminopyridine scaffolds demonstrates the feasibility of this approach. mdpi.com Moreover, the creation of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives radiolabeled with Carbon-11 or Fluorine-18 as PET probes for imaging protein aggregates in the brain provides a direct precedent. mdpi.comnih.gov Such probes could be used to visualize the distribution and density of a target enzyme or receptor in living systems.

Affinity-Based Probes: By attaching a reactive group (e.g., a photoaffinity label) or a tag (e.g., biotin), the scaffold can be used to identify the binding partners of the compound within a complex biological sample. This is a powerful method for target identification and validation.

Functional Probes: Highly potent and selective inhibitors derived from the scaffold can serve as functional probes to dissect the role of a specific enzyme in a signaling pathway. Research on N-(pyridin-3-yl)pyrimidin-4-amine analogs has already suggested their potential use as functional probes for studying CDK2. nih.gov

The development of such tools would not only advance our understanding of fundamental biology but could also uncover new therapeutic strategies associated with the targets modulated by the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenoxy)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where pyridin-3-amine reacts with 2,4-dichlorophenol derivatives under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Evidence from analogous syntheses suggests using NaOH as a base to deprotonate phenolic OH groups, enabling efficient substitution . Yield optimization may require factorial design experiments to test variables like reaction time, solvent polarity, and catalyst presence .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the pyridine and phenoxy substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₇Cl₂N₂O, MW 270.09). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), as demonstrated in purity assessments of structurally similar pyridine derivatives . For structural ambiguity, X-ray crystallography may resolve bond configurations .

Q. How should researchers align their study of this compound with a theoretical framework?

  • Methodological Answer : Link the research to established theories, such as structure-activity relationships (SAR) in agrochemicals or pharmaceuticals. For instance, the compound’s dichlorophenoxy group may mimic bioactive motifs in fungicides, guiding hypotheses about its mechanism of action. Theoretical frameworks also inform methodological choices, such as using density functional theory (DFT) to predict electronic properties or docking studies to explore binding affinities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from regioisomeric byproducts or incomplete purification. Employ tandem techniques like LC-MS/MS to identify impurities. For example, if a chlorine substituent is misplaced, comparative analysis with reference spectra (e.g., Sigma-Aldrich’s pyridine derivatives ) can clarify structural assignments. Re-crystallization in non-polar solvents or column chromatography with gradient elution may isolate the target compound .

Q. What advanced experimental designs are suitable for optimizing reaction scalability or enantiomeric purity?

  • Methodological Answer : Use response surface methodology (RSM) or factorial designs to model multi-variable interactions (e.g., temperature, pressure, catalyst loading). For enantiomeric resolution, chiral HPLC or kinetic resolution via enzymatic catalysis can be applied. Evidence from fuel engineering R&D highlights the importance of process simulation tools to predict scalability challenges, such as heat transfer in large-scale reactors .

Q. How can computational methods enhance the study of this compound’s reactivity or biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding modes with target proteins, such as fungal cytochrome P450 enzymes. DFT calculations assess electronic effects of substituents on reaction kinetics. A study on N-phenyl heteroarylamine analogs demonstrated the utility of docking to prioritize compounds for fungicidal testing . Machine learning models trained on similar pyridine derivatives may also predict solubility or toxicity .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Ensure batch-to-batch consistency via stringent QC protocols (e.g., HPLC purity >98%, Karl Fischer titration for water content). In bioassays, control for variables like solvent (DMSO vs. ethanol) and cell line viability. Preclinical studies on related compounds recommend using internal standards (e.g., fluazinam analogs ) to normalize activity measurements. Statistical tools like ANOVA identify outliers or confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.